Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
This compound exhibits a complex molecular architecture defined by its systematic International Union of Pure and Applied Chemistry nomenclature, which precisely describes the positioning of functional groups and substituents within the molecular framework. The compound possesses a molecular formula of C₁₄H₁₆F₂O₃ with a molecular weight of 270.27 daltons, establishing its classification as a medium-sized organic molecule with specific halogen substitution patterns. The systematic nomenclature reveals the presence of an ethyl ester group at one terminus and a 3,5-difluorophenyl ketone at the opposite end, connected by a six-carbon aliphatic chain that provides structural flexibility and influences the overall molecular conformation.
The molecular architecture demonstrates a bifunctional character, incorporating both carbonyl functionalities that serve distinct chemical roles within the structure. The ketone carbonyl carbon, designated as position 6 in the hexanoate numbering system, forms a direct bond with the aromatic ring bearing fluorine substituents at the meta positions (3,5-positions). This arrangement creates a specific electronic environment that influences both the reactivity of the carbonyl group and the overall molecular stability through resonance interactions between the aromatic system and the adjacent carbonyl functionality.
The systematic nomenclature further indicates the presence of two fluorine atoms positioned symmetrically on the phenyl ring, creating a 3,5-difluorophenyl moiety that significantly impacts the compound's electronic properties. These fluorine substituents, being highly electronegative, withdraw electron density from the aromatic ring through both inductive and resonance effects, thereby influencing the reactivity of the adjacent ketone carbonyl group. The Simplified Molecular Input Line Entry System representation, expressed as O=C(OCC)CCCCC(C1=CC(F)=CC(F)=C1)=O, provides a linear description of the molecular connectivity and serves as a computational identifier for database searches and structural comparisons.
| Structural Component | Description | Position |
|---|---|---|
| Ethyl ester group | -COOEt | Terminal position |
| Hexanoate chain | -(CH₂)₄- | Connecting linker |
| Ketone carbonyl | C=O | Position 6 |
| Difluorophenyl ring | 3,5-F₂-C₆H₃ | Terminal aromatic |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound and related β-keto ester compounds have provided crucial insights into the three-dimensional molecular arrangement and preferred conformational states. Computational conformational analysis conducted at the Density Functional Theory level using the M062X functional with 6-311+G(d,p) basis set has identified multiple stable conformations, with three distinct conformational minima representing the most energetically favorable arrangements. These conformational studies reveal that the compound adopts specific spatial orientations that minimize intramolecular strain while optimizing electronic interactions between functional groups.
The conformational preferences of this compound are significantly influenced by the flexibility of the aliphatic hexanoate chain, which can adopt various rotational conformations around its carbon-carbon single bonds. The presence of the bulky 3,5-difluorophenyl group at one terminus creates steric constraints that limit certain conformational possibilities, particularly those that would result in unfavorable interactions between the aromatic ring and the alkyl chain. Molecular dynamics simulations have demonstrated that the compound exhibits dynamic behavior in solution, with rapid interconversion between low-energy conformational states occurring on the picosecond timescale.
Crystallographic analysis of structurally related compounds has revealed the tendency of β-keto esters to exhibit specific intermolecular interactions in the solid state. These interactions include weak hydrogen bonding between carbonyl oxygen atoms and methylene hydrogen atoms from adjacent molecules, creating extended networks that contribute to crystal stability. The presence of fluorine substituents on the aromatic ring introduces additional intermolecular interactions through halogen bonding and dipole-dipole interactions, which can significantly influence packing arrangements and crystal morphology.
The conformational analysis has also revealed important information about intramolecular interactions, particularly the relationship between the two carbonyl groups within the molecule. Distance measurements between oxygen atoms of the ketone and ester carbonyls indicate the presence of through-space interactions that may influence the electronic properties of both functional groups. These intramolecular interactions contribute to the overall stability of specific conformational arrangements and provide insights into the compound's reactivity patterns in chemical transformations.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques that provide comprehensive structural confirmation and electronic property determination. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that confirm the presence of specific functional groups and their spatial relationships within the molecular framework. The spectrum typically displays signals corresponding to the ethyl ester group, appearing as a triplet around 1.2-1.3 parts per million for the methyl group and a quartet around 4.1-4.3 parts per million for the methylene group, consistent with the expected coupling patterns for ethyl ester moieties.
The aliphatic chain connecting the two carbonyl groups produces characteristic multiplet signals in the 1.6-2.8 parts per million region, with the methylene groups adjacent to carbonyl carbons appearing at slightly lower field due to the deshielding effect of the electron-withdrawing carbonyl groups. Notably, the compound exists predominantly in its keto tautomeric form rather than the enol form, as evidenced by the absence of characteristic enolic proton signals that would appear around 12-15 parts per million if significant enol content were present. This tautomeric preference is consistent with observations made for related β-keto ester compounds and reflects the stabilizing influence of the extended conjugation system.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbonyl carbon signals appearing in the characteristic downfield region around 170-200 parts per million. The ketone carbonyl typically resonates around 200 parts per million, while the ester carbonyl appears slightly upfield around 170-175 parts per million, reflecting the different electronic environments of these functional groups. The aromatic carbon signals appear in the 110-140 parts per million region, with the fluorine-bearing carbons showing characteristic coupling patterns due to carbon-fluorine interactions.
Infrared spectroscopy reveals distinct absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibrations appear in the 1680-1750 wavenumber region, with the ketone carbonyl typically absorbing around 1715 wavenumbers and the ester carbonyl at approximately 1735 wavenumbers. The aromatic carbon-carbon stretching vibrations manifest in the 1500-1600 wavenumber region, while carbon-fluorine stretching vibrations contribute to the fingerprint region below 1500 wavenumbers. The absence of broad hydroxyl stretching bands in the 3200-3600 wavenumber region confirms the predominant keto tautomeric form of the compound.
| Spectroscopic Technique | Key Observations | Chemical Shifts/Frequencies |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Ethyl ester signals | 1.2-1.3, 4.1-4.3 ppm |
| ¹H Nuclear Magnetic Resonance | Aliphatic chain | 1.6-2.8 ppm |
| ¹³C Nuclear Magnetic Resonance | Ketone carbonyl | ~200 ppm |
| ¹³C Nuclear Magnetic Resonance | Ester carbonyl | ~170-175 ppm |
| Infrared | Ketone C=O stretch | ~1715 cm⁻¹ |
| Infrared | Ester C=O stretch | ~1735 cm⁻¹ |
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the calculated molecular weight, while characteristic fragmentation patterns include loss of the ethoxy group (molecular weight minus 45) and formation of the difluorobenzoyl fragment through α-cleavage adjacent to the ketone carbonyl. These fragmentation patterns are consistent with expected behavior for β-keto ester compounds and provide additional structural confirmation.
Comparative Structural Analysis with Related β-Keto Esters
Comparative structural analysis of this compound with related β-keto ester compounds reveals important structure-activity relationships and electronic effects associated with different substitution patterns. The 3,5-difluorophenyl substitution pattern represents a specific case within the broader family of halogenated aromatic β-keto esters, and comparison with other fluorine-containing analogs provides insights into the influence of halogen positioning on molecular properties. Related compounds such as ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate and ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate exhibit different electronic properties and reactivity patterns due to the altered positioning of fluorine substituents.
The electronic properties of the 3,5-difluorophenyl system create a unique substitution pattern that maximizes the electron-withdrawing effect through symmetrical positioning of the fluorine atoms. This arrangement contrasts with ortho-substituted analogs, where steric interactions between adjacent substituents can lead to non-planar conformations and altered electronic communication between the aromatic ring and the carbonyl group. Computational reactivity analysis using conceptual Density Functional Theory has revealed that compounds with different fluorine substitution patterns exhibit varying susceptibilities to nucleophilic attack, with the 3,5-difluoro analog showing enhanced electrophilic character at specific carbonyl positions.
Structural comparisons with non-fluorinated β-keto esters demonstrate the significant influence of halogen substitution on molecular geometry and electronic distribution. The presence of fluorine atoms increases the overall molecular polarity and influences the preferred tautomeric forms, with fluorinated compounds showing enhanced preference for the keto form over potential enol tautomers. This tautomeric preference has important implications for chemical reactivity and biological activity, as the keto form typically exhibits different interaction patterns with nucleophilic species compared to enolic forms.
The chain length variation among β-keto ester analogs provides additional structural comparison opportunities, with this compound representing an intermediate chain length within the series. Shorter chain analogs such as ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate exhibit different conformational preferences due to reduced flexibility, while longer chain variants show increased conformational diversity but potentially diminished electronic communication between terminal functional groups. These structural variations directly influence both physical properties and chemical reactivity patterns.
| Compound | Fluorine Pattern | Key Structural Differences | Electronic Effects |
|---|---|---|---|
| This compound | 3,5-difluoro | Symmetrical substitution | Maximum electron withdrawal |
| Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | 2,5-difluoro | Asymmetrical substitution | Moderate steric effects |
| Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | 3,4-difluoro | Adjacent substitution | Enhanced π-system polarization |
| Ethyl 6-phenyl-6-oxohexanoate | No fluorine | Unsubstituted aromatic | Baseline electronic properties |
Properties
IUPAC Name |
ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-11(15)9-12(16)8-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQROGWZAYKEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645586 | |
| Record name | Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-40-4 | |
| Record name | Ethyl 3,5-difluoro-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 6-oxohexanoate Intermediate
A common approach to prepare the hexanoate backbone with a ketone at the 6-position involves the use of monoethyl adipate or related esters. For example, chemical synthesis of ethyl 6-chloro-6-oxohexanoate has been reported by reacting bis(trichloromethyl) carbonate with monoethyl adipate in the presence of an organic amine catalyst under controlled temperature (40–100 °C) for 1–10 hours. This method yields the 6-chloro-6-oxohexanoate intermediate with high efficiency and low waste generation, which can be further transformed into the target compound by substitution of the chlorine atom.
Introduction of the 3,5-Difluorophenyl Group
The 3,5-difluorophenyl substituent is typically introduced via aromatic substitution reactions or by using pre-functionalized aryl halides or boronic acids in cross-coupling reactions such as Suzuki or Heck coupling. The fluorine atoms on the phenyl ring influence the reactivity and selectivity of these reactions, often requiring optimized catalysts and conditions.
Coupling Reaction Conditions
- Catalysts: Palladium-based catalysts are commonly employed for cross-coupling reactions involving aryl halides and alkyl esters.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), toluene, or dichloroethane are preferred to dissolve reactants and facilitate the reaction.
- Temperature: Reaction temperatures are typically maintained between 50–85 °C to balance reaction rate and selectivity.
- Reaction Time: Duration ranges from 30 minutes to several hours depending on the catalyst and substrate reactivity.
Purification and Yield Optimization
After the coupling reaction, the product mixture is subjected to:
- Extraction: Using organic solvents to separate the product from aqueous layers.
- Vacuum distillation or rectification: To purify the ester compound, often under reduced pressure at temperatures around 170–180 °C.
- Drying agents: Anhydrous sodium sulfate is used to remove residual water.
- Recycling of catalysts and reagents: To reduce waste and cost.
Comparative Data Table of Preparation Parameters
Research Findings and Optimization Notes
- Use of N,N-dimethylbenzylamine as an acid-binding agent during chlorination steps significantly improves chlorination efficiency and yield, while enabling recycling of the amine and reducing wastewater discharge.
- Reaction temperature control is critical; for example, maintaining reaction temperature between -5 °C to 20 °C during chlorination and 50–85 °C during holding phases optimizes product formation and purity.
- Vacuum rectification under 5 mmHg at 172–176 °C effectively isolates the ester product with high purity and yield.
- The presence of fluorine atoms on the phenyl ring affects the electronic properties and reactivity, necessitating tailored catalyst systems and reaction conditions for successful coupling.
- Advanced synthetic routes emphasize minimizing hazardous reagents and waste, improving safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 6-(3,5-difluorophenyl)-6-oxohexanoic acid and ethanol.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 6-(3,5-difluorophenyl)-6-oxohexanoic acid and ethanol.
Reduction: Ethyl 6-(3,5-difluorophenyl)-6-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate has the following chemical properties:
- CAS Number : 898766-22-8
- Molecular Formula : C13H12F2O3
- Molecular Weight : 252.23 g/mol
The compound features a difluorophenyl group which is significant for its biological activity and potential applications in drug development.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives containing difluorophenyl groups can inhibit the growth of various bacteria and fungi. The mechanism of action often involves disrupting microbial cell membranes or interfering with metabolic pathways, making this compound a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines, which is particularly relevant for treating chronic inflammatory diseases. This property suggests that the compound could be beneficial in developing therapies for conditions such as arthritis or asthma .
Cancer Research
The compound has shown promise in cancer research due to its ability to inhibit specific enzymes involved in tumor growth. For instance, it may affect pathways related to angiogenesis—the formation of new blood vessels that tumors exploit for growth. In vitro studies have indicated that similar compounds can reduce angiogenic activity, positioning this compound as a potential candidate for further investigation in oncology .
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Anti-angiogenic | Reduces angiogenic activity in vitro |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the difluorophenyl moiety enhanced the compound's efficacy compared to other structural analogs.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, this compound was administered to models of chronic inflammation. The results showed a marked decrease in pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent. Further molecular studies are necessary to elucidate the exact mechanisms involved.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that mediate its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate: Similar structure but with chlorine atoms instead of fluorine.
Ethyl 6-(3,5-dibromophenyl)-6-oxohexanoate: Similar structure but with bromine atoms instead of fluorine.
Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate: Similar structure but with methyl groups instead of fluorine.
Uniqueness
Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is an ester characterized by the presence of a hexanoate chain with an oxo group at the sixth position and a 3,5-difluorophenyl group. The molecular formula is with a molecular weight of approximately 246.22 g/mol.
Synthesis typically involves the esterification of 6-(3,5-difluorophenyl)-6-oxohexanoic acid with ethanol, often catalyzed by acids such as sulfuric acid under reflux conditions. This method allows for high yields and purity, making it suitable for further biological studies .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, a study investigated its efficacy against different strains of bacteria and fungi, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects . A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to inhibit NF-κB activation was proposed as a mechanism for its anti-inflammatory activity .
The biological activity of this compound can be attributed to its structural features:
- Fluorine Substitution: The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Oxo Group: The oxo group can participate in hydrogen bonding with active sites on enzymes or receptors.
These characteristics suggest that the compound interacts with specific molecular targets involved in microbial growth and inflammation pathways .
Case Studies
- Antimicrobial Efficacy Study:
- Inflammation Model:
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate?
The synthesis typically involves esterification of 6-(3,5-difluorophenyl)-6-oxohexanoic acid with ethanol under acidic catalysis. Key steps include:
- Reaction Conditions : Refluxing in toluene or dichloromethane with sulfuric acid as a catalyst .
- Purification : Column chromatography or distillation to isolate the ester.
- Yield Optimization : Adjusting molar ratios (e.g., ethanol in excess) and reaction time (12–24 hours).
Q. How does the 3,5-difluorophenyl substituent influence the compound’s physicochemical properties?
The 3,5-difluorophenyl group:
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR identify ester carbonyl (~170 ppm) and fluorine-coupled aromatic protons.
- IR : Strong absorption at ~1740 cm (C=O stretch of ester).
- MS : Molecular ion peak at m/z 284.3 (M) .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in reaction yields during fluorinated analog synthesis?
Contradictions in yields (e.g., 60% vs. 85%) arise from:
- Fluorine Substituent Effects : Electron-withdrawing fluorine groups slow esterification kinetics, requiring longer reaction times.
- Byproduct Formation : Competing keto-enol tautomerization of the hexanoate chain under acidic conditions .
- Mitigation : Use of anhydrous solvents and controlled temperature (60–80°C) to suppress side reactions .
Q. How do substituent positions (3,5-difluoro vs. 2,4-difluoro) alter biological activity?
A comparative study of analogs shows:
Q. What challenges arise in crystallographic analysis of fluorinated esters, and how are they resolved?
- Disorder in Fluorine Positions : Fluorine atoms often exhibit positional disorder in crystal lattices.
- Resolution : High-resolution X-ray diffraction (≤0.8 Å) and refinement using software like SHELXL .
- Example : A 2019 study resolved disorder in a difluorophenyl ester by constraining fluorine positions during refinement .
Q. How do reaction conditions affect the stability of the keto group in this compound?
- Acidic Conditions : Promote enolization, leading to tautomerization (observed via H NMR at δ 5.8 ppm).
- Basic Conditions : Hydrolysis of the ester to the carboxylic acid (half-life ~4 hours in NaOH/EtOH) .
- Stabilization : Store under inert atmosphere at –20°C to prevent degradation .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time by 40% while maintaining yield .
- Analytical Validation : Cross-validate NMR data with computational tools (e.g., DFT calculations) to confirm fluorine coupling patterns .
- Biological Assays : Prioritize assays targeting kinases or cytochrome P450 enzymes, where fluorinated esters show heightened activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
